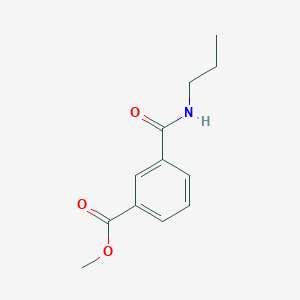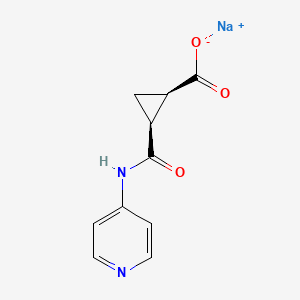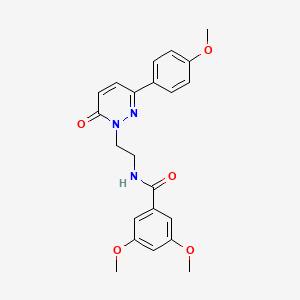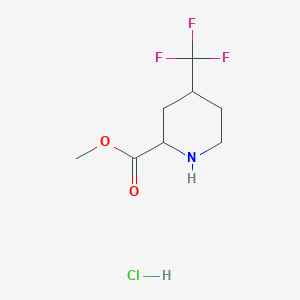
Methyl 3-(propylcarbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(propylcarbamoyl)benzoate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is characterized by the presence of a benzoate ester group and a propylcarbamoyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(propylcarbamoyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methyl 3-aminobenzoate+Propyl isocyanate→Methyl 3-(propylcarbamoyl)benzoate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methyl 3-(propylcarbamoyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(propylcarbamoyl)benzoic acid and methanol.
Reduction: 3-(propylcarbamoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 3-(propylcarbamoyl)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(propylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- Methyl 3-(ethylcarbamoyl)benzoate
- Methyl 3-(butylcarbamoyl)benzoate
- Methyl 3-(isopropylcarbamoyl)benzoate
Uniqueness
Methyl 3-(propylcarbamoyl)benzoate is unique due to its specific propylcarbamoyl group, which imparts distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
methyl 3-(propylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHTWUUFAOFTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)
![3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2734473.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2734474.png)
![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2734476.png)

![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)
![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide](/img/structure/B2734491.png)


![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
